6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a 3-bromo-2-methylphenyl substituent at position 6 and an ethyl group at position 3. This compound belongs to a class of fused heterocycles known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C12H11BrN4S |
|---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
6-(3-bromo-2-methylphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11BrN4S/c1-3-10-14-15-12-17(10)16-11(18-12)8-5-4-6-9(13)7(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
BDMDMWNACZKJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 3-(3-Bromo-2-methylphenyl)-4-amino-1,2,4-triazole-5-thione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial growth .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Halogen Substituents : Bromine at position 6 (as in the target compound) is associated with enhanced bioactivity. For example, 6-(5-Bromo-3-pyridinyl) derivatives exhibit IC₅₀ values as low as 15 µM against leukemia cells , while bromophenyl analogs show strong antiproliferative effects .
Aryl vs. Heteroaryl: Pyridinyl or naphthyl substituents (e.g., 6-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)) enhance solubility and target selectivity .
Hybrid Derivatives : Compounds combining triazolothiadiazole with pyrazolyl or quinazolinyl moieties (e.g., compound 13 in ) demonstrate synergistic effects, such as dual kinase and apoptosis induction .
Anticancer Activity :
- Fluorinated Analogues : 6-(4-Fluorophenyl) derivatives (e.g., compound 106 ) show superior activity to doxorubicin in HepG2 cells, inducing apoptosis via sub-G1 phase arrest .
- Chlorophenyl Derivatives : 6-(2,4-Dichlorophenyl) compounds exhibit anti-inflammatory activity with minimal ulcerogenic side effects, highlighting the role of halogen positioning in toxicity modulation .
Antimicrobial Activity :
- 3-Chlorophenyl-6-aryl derivatives (e.g., 5a-j in ) inhibit bacterial/fungal growth at MIC values comparable to ampicillin, emphasizing the importance of electron-withdrawing groups .
Biological Activity
6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines triazole and thiadiazole moieties. This compound has garnered attention due to its diverse biological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. The unique structure of this compound plays a significant role in its biological interactions and therapeutic potential.
Chemical Structure and Properties
The compound features a bromo-substituted phenyl group and an ethyl group attached to the triazole ring. The presence of nitrogen atoms in the triazole ring and a sulfur atom in the thiadiazole ring contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrN4S |
| Molecular Weight | 300.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Studies have shown that derivatives of triazolo-thiadiazole compounds exhibit significant antibacterial properties. For instance, research demonstrated that 6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole displayed effective activity against various strains of bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antifungal Activity
This compound also shows promising antifungal activity. It has been tested against several fungal pathogens with positive results. The antifungal mechanism is believed to involve interference with fungal cell membrane integrity and function.
Anti-inflammatory Properties
The anti-inflammatory potential of 6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been evaluated in vitro and in vivo. The compound demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammatory markers in animal models.
Anticancer Activity
Recent studies indicate that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It has shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's anticancer activity is attributed to its ability to disrupt microtubule dynamics and inhibit cell proliferation.
Case Studies
- Antibacterial Efficacy : In a study comparing various triazolo-thiadiazole derivatives, 6-(3-Bromo-2-methylphenyl)-3-ethyl showed superior activity against Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
- Anticancer Mechanism : A recent investigation into the anticancer effects revealed that the compound induced apoptosis via the mitochondrial pathway in MCF-7 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment .
Q & A
Basic Research: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst choice. For example:
- Refluxing in ethanol/methanol with a catalytic amount of POCl₃ facilitates cyclization .
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity of the triazole-thiadiazole core .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) ensures >95% purity, validated by HPLC .
Basic Research: What spectroscopic methods are most effective for structural characterization?
Methodological Answer:
Combine:
- ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at position 3 vs. methylphenyl at position 6) .
- IR spectroscopy to identify S–N and C–Br stretching vibrations (~650 cm⁻¹ and ~550 cm⁻¹, respectively) .
- Single-crystal X-ray diffraction resolves π-stacking interactions and dihedral angles between aromatic rings, critical for crystallinity analysis .
Basic Research: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Anticancer: MTT assay against HeLa or MCF-7 cells (IC₅₀ values <50 µM suggest potency) .
- Antimicrobial: Broth microdilution for MIC determination (e.g., against S. aureus or E. coli) .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .
Advanced Research: How do substituent variations (e.g., bromo vs. chloro, ethyl vs. methyl) impact bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) strategies:
- Bromo vs. Chloro: Bromine’s larger atomic radius enhances hydrophobic interactions (e.g., 3-bromo analogs show 2x higher anticancer activity than chloro derivatives) .
- Ethyl vs. Methyl: Ethyl groups improve metabolic stability (t₁/₂ >4 hrs in liver microsomes) compared to methyl .
- Substituent positioning: 2-methylphenyl at position 6 reduces steric hindrance, improving target binding .
Advanced Research: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Purity discrepancies: Validate via elemental analysis (±0.3% C/H/N/S) and LC-MS .
- Assay variability: Standardize protocols (e.g., cell passage number, serum-free conditions) .
- Structural analogs: Compare with derivatives like 6-(3-chloro-2-methylphenyl) analogs to isolate substituent effects .
Advanced Research: What mechanistic studies elucidate its interaction with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model binding to 14-α-demethylase (CYP51) or tubulin (PDB: 3LD6) .
- Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd <10 µM suggests strong interactions) .
- Gene expression profiling: RNA-seq to identify upregulated apoptosis markers (e.g., caspase-3) in treated cancer cells .
Advanced Research: How does crystallographic data inform its physicochemical properties?
Methodological Answer:
- Crystal packing analysis: Hydrogen bonds (e.g., C–H⋯N) and π-π stacking (3.4–3.7 Å) enhance thermal stability (TGA decomposition >250°C) .
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., S⋯Br contacts contribute 12% to crystal lattice energy) .
Advanced Research: What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
- Trifluoromethyl substitution: Increases logP (2.5→3.8) and reduces CYP450-mediated oxidation .
- Prodrug design: Esterification of thiadiazole sulfur improves solubility (e.g., phosphate prodrugs achieve 80% oral bioavailability) .
Advanced Research: How can synergistic effects with other therapeutics be evaluated?
Methodological Answer:
- Combination index (CI): Use Chou-Talalay method with cisplatin or doxorubicin (CI <1 indicates synergy) .
- Transcriptomic analysis: Identify pathways co-regulated by the compound and co-administered drugs (e.g., PI3K/AKT suppression) .
Basic Research: What thermal analysis methods assess stability for long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
